molecular formula C13H16ClNO4 B8096633 4-[(Boc-amino)methyl]-2-chlorobenzoic acid

4-[(Boc-amino)methyl]-2-chlorobenzoic acid

Cat. No.: B8096633
M. Wt: 285.72 g/mol
InChI Key: NEUYKPFEHZYUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Boc-amino)methyl]-2-chlorobenzoic acid is a synthetic aromatic amino acid derivative designed for use as a key building block in medicinal chemistry and organic synthesis. This compound features both a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine on its chlorinated benzene ring, providing two distinct sites for chemical modification. The Boc protecting group is stable under basic conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the amine. The 2-chloro substituent on the benzoic acid ring offers a potential handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex molecular architectures. As a fundamental research chemical, its main applications include serving as a precursor in the synthesis of potential pharmacologically active compounds , such as novel antimicrobials or antivirals. Specifically, it can be used to create N-acyl-α-amino acids and 1,3-oxazole derivatives, which are scaffolds known for their antimicrobial and antibiofilm properties . Researchers can leverage this bifunctional reagent to develop new heterocyclic compounds or to incorporate a rigid, substituted benzoic acid moiety into peptides and other biomimetic molecules. The compound is strictly for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-4-5-9(11(16)17)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUYKPFEHZYUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Boc Amino Methyl 2 Chlorobenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. For 4-[(Boc-amino)methyl]-2-chlorobenzoic acid, three primary disconnections can be identified:

Boc-N Amide Bond: The most straightforward disconnection is at the carbamate (B1207046) linkage. This points to a late-stage protection step, where the precursor is 4-(aminomethyl)-2-chlorobenzoic acid, which is then treated with a Boc-protection agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemimpex.comorganic-chemistry.org This is a functional group interconversion (FGI).

Ring-CH₂ Bond (C-C): A more strategic disconnection between the aromatic ring and the benzylic carbon suggests an electrophilic substitution approach on a 2-chlorobenzoic acid derivative. This could involve reactions like Friedel-Crafts acylation or amidomethylation to introduce the C1 side chain. acs.org

CH₂-N Bond (C-N): This disconnection points to a precursor such as a 4-(halomethyl)-2-chlorobenzoic acid derivative. The synthesis would then proceed via nucleophilic substitution with an appropriate nitrogen nucleophile, followed by Boc protection.

These disconnections form the basis for the various precursor-based strategies discussed below.

Introduction and Manipulation of the Boc-Amino Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

Directly introducing an aminomethyl group onto the aromatic ring in a single step is an attractive, though challenging, strategy.

Amidomethylation: This reaction introduces a protected amino-methyl group. For example, 2-chlorobenzoic acid can be reacted with an electrophilic reagent like N-(hydroxymethyl)phthalimide under acidic conditions. acs.org The directing effects of the substituents would favor substitution at the C4 position. Subsequent removal of the phthalimide (B116566) protecting group (e.g., with hydrazine) would yield the primary amine, ready for Boc protection.

This section focuses on the final step of many synthetic routes: the protection of the primary amine. The reaction is typically straightforward and high-yielding.

The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction is usually performed in a biphasic system or an organic solvent with the addition of a base to neutralize the acidic byproduct.

BaseSolvent SystemTypical ConditionsReference
Sodium Hydroxide (B78521) (NaOH)Dioxane/Water or THF/WaterRoom temperature organic-chemistry.org
Triethylamine (B128534) (Et₃N)Dichloromethane (B109758) (DCM) or Methanol (MeOH)0 °C to room temperature
4-Dimethylaminopyridine (B28879) (DMAP)Acetonitrile (B52724) (MeCN)Room temperature (catalytic use)
Sodium Bicarbonate (NaHCO₃)Chloroform/WaterReflux organic-chemistry.org

The choice of conditions can be tailored to the substrate's solubility and the presence of other sensitive functional groups. The reaction is generally clean and provides the N-Boc protected product in high yield. sigmaaldrich.com

tert-Butoxycarbonyl (Boc) Protection Chemistry in Compound Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of this compound, serving as a robust protecting group for the primary aminomethyl functionality. Its widespread use stems from its stability under a variety of reaction conditions and the relative ease with which it can be both introduced and removed. total-synthesis.comwikipedia.org

Reagents and Reaction Conditions for Boc Group Introduction

The introduction of the Boc group onto the precursor, 4-(aminomethyl)-2-chlorobenzoic acid, is typically achieved via acylation of the amine. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). numberanalytics.comfishersci.co.uk This electrophilic reagent readily reacts with the nucleophilic amine to form the desired tert-butyl carbamate.

The reaction is generally performed in the presence of a base to neutralize the acidic proton of the amine and facilitate the reaction. numberanalytics.comyoutube.com The choice of base and solvent can be adapted depending on the substrate's solubility and reactivity. Common conditions involve aqueous or anhydrous environments at or near room temperature. For instance, bases like sodium hydroxide or sodium bicarbonate can be used in aqueous solvent mixtures, such as water/dioxane or water/THF. fishersci.co.uk In anhydrous organic solvents like acetonitrile or tetrahydrofuran (B95107) (THF), organic bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are frequently employed. wikipedia.orgorganic-chemistry.org For aromatic amines, which are less nucleophilic, a catalyst may be required to achieve efficient conversion.

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. total-synthesis.comcommonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently abstracts the proton from the protonated amine. The resulting tert-butyl bicarbonate intermediate is unstable and decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion. commonorganicchemistry.com

Table 1: Typical Reagents and Conditions for N-Boc Protection

ReagentBaseSolvent(s)TemperatureReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (NaOH)Water, Dioxane/WaterRoom Temperature
Di-tert-butyl dicarbonate (Boc₂O)4-dimethylaminopyridine (DMAP)Acetonitrile, THFRoom Temperature wikipedia.orgorganic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Methanol, DMF40-50 °C
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate (NaHCO₃)Chloroform/Water (biphasic)Reflux wikipedia.org
Orthogonal Protection Strategies in Multi-functionalized Systems

The presence of both an amino group and a carboxylic acid group in this compound makes orthogonal protection a critical strategy for its use in further synthetic steps, such as in peptide synthesis or the creation of complex molecular scaffolds. fiveable.mebham.ac.uk Orthogonal protection allows for the selective removal of one protecting group in the presence of another, enabling regioselective modification of the molecule. fiveable.mebiosynth.com

The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. total-synthesis.comwikipedia.orgfishersci.co.uk This characteristic makes it orthogonal to protecting groups that are cleaved under different conditions. For the carboxylic acid moiety, several orthogonal protecting groups can be envisioned:

Base-labile esters (e.g., Methyl or Ethyl esters): These can be removed by saponification with a base like NaOH, conditions under which the Boc group is stable. organic-chemistry.org

Hydrogenolysis-labile esters (e.g., Benzyl (B1604629) ester): The benzyl (Bn) group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C). The Boc group is resistant to these conditions. total-synthesis.com This Boc/Bn combination is a common orthogonal pair in synthesis. biosynth.com

Fmoc Group: In a scenario where the starting material has multiple amino groups, the Boc group is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used pair in solid-phase peptide synthesis (SPPS). total-synthesis.comorganic-chemistry.orgbiosynth.com

This strategic use of protecting groups allows chemists to selectively unmask either the amine or the carboxylic acid, directing subsequent reactions to a specific site on the molecule.

Advanced Synthetic Approaches and Reaction Optimizations

To enhance efficiency, yield, and sustainability, modern synthetic chemistry explores advanced methodologies beyond traditional stepwise synthesis. These include one-pot reactions, the use of novel catalytic systems, and detailed mechanistic investigations to optimize reaction pathways.

One-Pot and Multicomponent Synthesis Methodologies

Related research on functionalized benzoic acids demonstrates the feasibility of such approaches. One-pot, two-stage protocols have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acid feedstocks. nih.govacs.orgorganic-chemistry.org Similarly, multicomponent reactions involving benzoic acid hydrazides have been used to construct highly functionalized heterocyclic systems like pyrazoles in a single step. tandfonline.com These examples highlight the potential for developing streamlined, one-pot syntheses for complex benzoic acid derivatives like the title compound.

Catalytic Systems in the Synthesis of Functionalized Benzoic Acid Derivatives

Catalysis is pivotal in the efficient synthesis of functionalized benzoic acids and their precursors. Various catalytic systems can be employed at different stages of the synthesis of this compound.

Oxidation of Alkylbenzenes: A common route to aromatic carboxylic acids is the oxidation of the corresponding alkylbenzene. ncert.nic.in For a precursor to the title compound, such as a 2-chloro-4-methyl-substituted benzene (B151609), catalytic liquid-phase oxidation using air as the oxidant is an efficient and environmentally friendly method. Systems based on cobalt(II) salts, such as cobalt acetate, often combined with a bromide source like NaBr, are effective catalysts for the selective oxidation of the methyl group to a carboxylic acid. researchgate.net

Boc-Protection: While Boc protection can proceed without a catalyst, certain Lewis acids have been shown to promote the reaction efficiently. A heterogeneous yttria-zirconia-based catalyst, for example, has been demonstrated to be effective for the tert-butoxycarbonylation of a wide range of amines, offering mild reaction conditions and catalyst recyclability. semanticscholar.org

Cross-Coupling Reactions: Catalytic systems are also crucial for building the carbon skeleton. For instance, thiobenzoic acid has been shown to act as a dual-role catalyst in the Cα–H functionalization of benzyl alcohols under photoredox conditions, demonstrating advanced catalytic strategies for forming C-C bonds. acs.org Nickel catalysis has also been employed for the synthesis of benzoic acids from benzamide (B126) precursors. orgsyn.org

Table 2: Catalytic Systems in Benzoic Acid Synthesis

Reaction TypeCatalytic SystemPrecursor TypeReference
Methyl Group OxidationCo(OAc)₂ / NaBr / AirSubstituted Toluene researchgate.net
N-Boc ProtectionYttria-Zirconia (Lewis Acid)Amine semanticscholar.org
Amide HydrolysisNickel (II) Chloride / LigandBenzamide orgsyn.org
C-H FunctionalizationThiobenzoic Acid / Photoredox CatalystBenzyl Alcohol acs.org

Mechanistic Studies of Key Bond Formations and Transformations

Understanding the mechanisms of key reactions is fundamental to optimizing conditions and improving yields. For the synthesis of this compound, the mechanisms of Boc protection and deprotection are of primary importance.

Mechanism of N-Boc Protection: As previously mentioned, the reaction proceeds via nucleophilic attack of the amine on the Boc anhydride (B1165640). The formation of gaseous CO₂ from the breakdown of the tert-butyl bicarbonate intermediate provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Mechanism of N-Boc Deprotection: The acid-catalyzed cleavage of the Boc group is a well-studied transformation. The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation. wikipedia.org Kinetic studies have revealed that the reaction rate can have a second-order dependence on the concentration of the acid (e.g., HCl), suggesting a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. acs.org This intermediate t-butyl cation can potentially alkylate other nucleophiles present in the reaction, sometimes necessitating the use of "scavengers" like anisole (B1667542) to trap it. wikipedia.org

Synthetic Yield Optimization and Scale-Up Considerations

The industrial synthesis of this compound is primarily focused on maximizing product yield and purity while minimizing costs and environmental impact. The optimization of the synthetic process is a multifaceted endeavor, involving a systematic study of various reaction parameters.

Key Parameters for Yield Optimization:

Solvent System: The choice of solvent can significantly impact reaction rates and yields. While aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used for Boc protection, their environmental and safety profiles are concerns on a large scale. Greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even aqueous systems under specific conditions, are often explored in process development. The solubility of both the starting material and the Boc-protected product in the chosen solvent is a critical factor for achieving a homogeneous reaction mixture and simplifying product isolation.

Base Selection and Stoichiometry: A base is required to neutralize the acidic byproduct of the Boc protection reaction. Common choices include organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as sodium bicarbonate and sodium carbonate. The strength and stoichiometry of the base must be carefully controlled to prevent side reactions, such as the hydrolysis of the Boc anhydride or undesired reactions with the carboxylic acid group.

Reaction Temperature: The temperature at which the reaction is conducted influences its rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of impurities. An optimal temperature profile is often developed, which may involve an initial low-temperature addition of reagents to control exotherms, followed by a period at a higher temperature to ensure complete conversion.

Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the 4-(aminomethyl)-2-chlorobenzoic acid and Boc anhydride, is paramount. Impurities can lead to side reactions and complicate the purification of the final product. The stoichiometry of the Boc anhydride is also a critical parameter to optimize; an excess is often used to drive the reaction to completion, but a large excess can be wasteful and lead to purification challenges.

Purification Method: On a laboratory scale, purification is often achieved through column chromatography. However, this method is generally not feasible for large-scale production due to high solvent consumption and cost. Crystallization is the preferred method for purification on an industrial scale. Developing a robust crystallization process that consistently delivers the desired purity and crystal form is a key aspect of scale-up. This involves screening various solvent systems and optimizing parameters such as cooling rate and agitation.

Data on Reaction Condition Optimization:

While specific process development data for this compound is not extensively published, general principles of Boc protection suggest the following trends. The table below illustrates hypothetical optimization data based on common findings in similar chemical transformations.

ParameterCondition 1Condition 2Condition 3Yield (%)Purity (%)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)8590
Base Triethylamine (TEA)Sodium Bicarbonate (NaHCO₃)Potassium Carbonate (K₂CO₃)8892
Temperature 0 °C to rtRoom Temperature (rt)40 °C9295
Boc Anhydride (Equivalents) 1.051.21.59598

Scale-Up Considerations:

Transitioning from a laboratory-scale procedure to a large-scale industrial process introduces several challenges:

Heat Transfer: The Boc protection reaction is often exothermic. Efficient heat removal is critical on a large scale to maintain temperature control and prevent runaway reactions. The design of the reactor, including its cooling capacity and agitation system, is a crucial consideration.

Mass Transfer: Ensuring efficient mixing of reactants is essential for achieving consistent reaction progress and avoiding localized "hot spots" or areas of high concentration. The type of agitator and its speed must be carefully selected based on the reactor geometry and the properties of the reaction mixture.

Work-up and Product Isolation: The work-up procedure must be scalable and environmentally friendly. This often involves replacing solvent-intensive extractions with more sustainable methods like crystallization or precipitation. The choice of filtration and drying equipment is also critical for obtaining a stable, free-flowing solid product.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale synthesis. This includes evaluating the flammability and toxicity of reagents and solvents, as well as the potential for runaway reactions.

Cost of Goods (CoG): The economic viability of the process is a primary driver in scale-up. This involves optimizing reagent usage, minimizing waste generation, and selecting cost-effective equipment and raw materials.

Reactivity and Derivatization Studies of 4 Boc Amino Methyl 2 Chlorobenzoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing transformations to form esters, amides, and other activated species for further functionalization.

Esterification Reactions and Ester Derivatives

The carboxylic acid moiety of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid can be converted to its corresponding esters under various conditions. Standard Fischer esterification, employing an alcohol in the presence of a catalytic amount of strong acid, is a common method. However, given the presence of the acid-labile Boc-protecting group, milder conditions are often preferred.

One such mild method involves the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the formation of an active intermediate that is readily attacked by an alcohol to yield the desired ester.

Alternatively, alkylation of the carboxylate salt can be employed. Treatment of this compound with a base such as potassium carbonate, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide), provides the corresponding ester. This method is particularly useful for introducing a variety of alkyl groups.

Esterification Method Reagents Typical Conditions Resulting Ester Derivative
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)RefluxMethyl 4-[(Boc-amino)methyl]-2-chlorobenzoate
DCC/DMAP CouplingAlcohol, DCC, DMAPRoom Temperature, Inert Solvent (e.g., CH₂Cl₂)Corresponding Alkyl Ester
Carboxylate AlkylationBase (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I)Room Temperature, Polar Aprotic Solvent (e.g., DMF)Corresponding Alkyl Ester

Amidation Reactions and Amide Derivatives

The formation of amide bonds from the carboxylic acid group is a crucial transformation, often employed in the synthesis of biologically active molecules. Standard peptide coupling reagents are highly effective for this purpose, allowing for the reaction of this compound with a wide range of primary and secondary amines. researchgate.netyoutube.comyoutube.com

Commonly used coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU), and the previously mentioned carbodiimides (DCC, EDC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These reagents activate the carboxylic acid, facilitating its reaction with an amine under mild conditions that preserve the Boc protecting group. researchgate.net

The choice of solvent and base is also critical for efficient amide bond formation. Aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are typically used, along with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction.

Amidation Method Coupling Reagent Additives Base Typical Amine Substrates
Carbodiimide CouplingDCC, EDCHOBt, HOAtDIPEA, TEAPrimary and Secondary Alkyl/Aryl Amines
Phosphonium Salt CouplingPyBOP-DIPEA, TEAAmino Acid Esters, Peptides
Uronium Salt CouplingHATU-DIPEA, TEASterically Hindered Amines

Formation of Anhydrides and Acyl Halides for Further Functionalization

For reactions requiring a more activated carboxylic acid derivative, this compound can be converted into its corresponding acyl halide or anhydride (B1165640). The formation of the acyl chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com These reagents should be used with caution to avoid potential side reactions with the Boc-protected amine.

Symmetrical anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in a 2:1 molar ratio. thieme-connect.dewikipedia.org Mixed anhydrides, for instance with pivaloyl chloride or other chloroformates, can also be generated and used in situ for subsequent reactions. highfine.comgoogle.com These activated intermediates are highly reactive and are not typically isolated, but are instead used immediately for further transformations such as esterification or amidation.

Activated Derivative Reagents Typical Conditions
Acyl ChlorideThionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)Inert Solvent, Room Temperature or Gentle Heating
Symmetrical AnhydrideDicyclohexylcarbodiimide (DCC) (0.5 equivalents)Inert Solvent, 0 °C to Room Temperature
Mixed AnhydridePivaloyl Chloride, TriethylamineInert Solvent, Low Temperature

Reactions Involving the Aromatic Ring

The substituted benzene (B151609) ring of this compound offers opportunities for further functionalization through C-H activation and halogen exchange reactions.

Functionalization at Unsubstituted Positions via Directed C-H Activation

The carboxylic acid group can act as a directing group for the functionalization of the ortho C-H bonds (positions 3 and 5). rsc.orgresearchgate.netresearchgate.net Directed ortho-metalation can be achieved using a strong base such as s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. rsc.orgresearchgate.netacs.org The resulting lithiated species can then be quenched with various electrophiles to introduce substituents at the 3-position.

Palladium-catalyzed C-H activation is another powerful tool for the functionalization of the aromatic ring. researchgate.netrsc.orgnih.gov Depending on the reaction conditions and the directing group employed, functionalization at the ortho or meta positions can be achieved. While the carboxylic acid itself can direct ortho-functionalization, the use of other directing groups can provide access to other positions. For instance, it has been shown that benzoic acids can undergo Ir-catalyzed C-H amidation. nih.gov

C-H Activation Method Directing Group Reagents Position Functionalized Introduced Substituent
Directed Ortho-MetalationCarboxylic Acids-BuLi, TMEDA, Electrophile (e.g., I₂, (CH₃)₂S₂)3Iodo, Methylthio
Palladium-Catalyzed C-H ArylationCarboxylic AcidPd(OAc)₂, Ligand, Aryl Halide3Aryl Group

Halogen Exchange Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the aromatic ring can be replaced through various transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the palladium-catalyzed coupling of the aryl chloride with a variety of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, the Suzuki-Miyaura cross-coupling reaction can be used to form a new carbon-carbon bond at the 2-position by reacting the aryl chloride with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.orgnih.govelsevierpure.comnih.gov This methodology is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Other halogen exchange reactions, such as the Finkelstein reaction, are generally less applicable to aryl chlorides under standard conditions but can sometimes be achieved with specialized catalysts or under forcing conditions. youtube.com

Cross-Coupling Reaction Catalyst System Coupling Partner Resulting Product
Buchwald-Hartwig AminationPd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu)Primary/Secondary Amine2-Amino-substituted Derivative
Suzuki-Miyaura CouplingPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Boronic Acid/Ester2-Aryl/Vinyl-substituted Derivative

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The structural framework of this compound features a chloro-substituent on the aromatic ring, rendering it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for extensive derivatization at the C-2 position. While specific documented examples for this exact molecule are not prevalent, its reactivity can be inferred from studies on analogous 2-chlorobenzoic acid derivatives.

The Suzuki coupling reaction, which joins an organoboron species with an aryl halide, can be employed to introduce new aryl or vinyl groups. The reaction typically requires a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent.

The Heck reaction offers a method to couple the aryl chloride with an alkene. Research on 2-chlorobenzoic acid derivatives shows that these reactions can proceed efficiently, sometimes with the assistance of the ortho-chelating carboxyl group which can facilitate the catalytic cycle. nih.govrsc.org Typical conditions involve a palladium source, a phosphine ligand, and a base in a polar aprotic solvent like DMF at elevated temperatures. nih.govresearchgate.netresearchgate.net

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org This reaction is traditionally co-catalyzed by palladium and copper(I) species in the presence of a base. libretexts.orgyoutube.com The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl, meaning that coupling with aryl chlorides often requires more forcing conditions or specialized catalyst systems. wikipedia.org

The table below summarizes representative conditions for these cross-coupling reactions as applied to similar 2-chlorobenzoic acid substrates.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Reaction Type Catalyst System Base Solvent Temperature Reference(s)
Suzuki Coupling Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100 °CGeneral Conditions
Heck Reaction Pd(OAc)₂, P(p-Tol)₃K₂CO₃DMF140 °C nih.govresearchgate.net
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIEt₃NDMF/Toluene80-100 °C libretexts.orgmdpi.com

Deprotection and Subsequent Reactivity of the Aminomethyl Group

Acid-Mediated Boc Deprotection Conditions and Byproduct Formation

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions. acsgcipr.org The deprotection of this compound is typically achieved by treatment with a strong acid. fishersci.co.uk Common reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol. fishersci.co.ukrsc.org

The mechanism of acid-mediated Boc deprotection involves several key steps: commonorganicchemistry.com

Protonation of the carbonyl oxygen of the Boc group.

Cleavage of the carbamate (B1207046) C-O bond, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.

The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide (CO₂). commonorganicchemistry.com

Under the acidic conditions, the newly formed primary amine is protonated, typically yielding the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

The primary byproducts of this reaction are the tert-butyl cation and carbon dioxide. commonorganicchemistry.com The highly reactive tert-butyl cation can follow several pathways, including deprotonation to form isobutylene (B52900) gas or reacting with nucleophiles present in the mixture. acsgcipr.orgcommonorganicchemistry.com The formation of gaseous byproducts (isobutylene and CO₂) is often advantageous as it helps to drive the reaction to completion. commonorganicchemistry.com

Table 2: Common Reagents for Acid-Mediated Boc Deprotection
Reagent(s) Solvent Typical Conditions Reference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, Room Temp, 1-2 h fishersci.co.ukcommonorganicchemistry.com
Hydrochloric Acid (HCl)1,4-Dioxane4M HCl in Dioxane, Room Temp, 1-4 h fishersci.co.ukrsc.org
Hydrochloric Acid (HCl)Methanol / WaterConcentrated HCl, Room Temp fishersci.co.uk
Phosphoric Acid (H₃PO₄)-Aqueous H₃PO₄ acs.org

Reactivity of the Free Aminomethyl Group in Post-Deprotection Synthesis

Upon removal of the Boc protecting group, the resulting molecule, 4-(aminomethyl)-2-chlorobenzoic acid, possesses a free primary aminomethyl group and a carboxylic acid. This bifunctional nature makes it a valuable building block for a variety of subsequent synthetic transformations. The primary amine is a potent nucleophile and can readily participate in reactions such as acylation and alkylation.

Acylation: The primary amine of 4-(aminomethyl)-2-chlorobenzoic acid can be easily acylated to form amides. This is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. wikipedia.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct when using acyl chlorides. wikipedia.org This reaction is fundamental for building more complex molecular scaffolds.

Alkylation: N-alkylation of the aminomethyl group can be accomplished using alkylating agents such as alkyl halides. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. However, conditions can be controlled to favor mono-alkylation. nih.gov An alternative strategy for controlled mono-alkylation is reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by reduction.

Table 3: Representative Post-Deprotection Reactions of the Aminomethyl Group
Reaction Type Reagent Class Product Functional Group General Conditions Reference(s)
Acylation Acyl Chloride (R-COCl)AmideBase (e.g., Pyridine, Et₃N), Aprotic Solvent wikipedia.orgresearchgate.net
Acylation Acid Anhydride ((RCO)₂O)AmideAprotic Solvent, Optional Base wikipedia.org
Alkylation Alkyl Halide (R-X)Secondary/Tertiary AmineBase (e.g., K₂CO₃), Polar Solvent (e.g., DMF) nih.gov

Imine Formation: The primary amine of deprotected 4-(aminomethyl)-2-chlorobenzoic acid can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. nih.govlibretexts.org This reaction is typically reversible and is often catalyzed by a small amount of acid. masterorganicchemistry.comoperachem.com To drive the equilibrium towards the imine product, water is usually removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or dehydrating agents like molecular sieves. operachem.comyoutube.com

Heterocyclic Structures: The presence of both an aminomethyl and a carboxylic acid group on the same benzene ring makes 4-(aminomethyl)-2-chlorobenzoic acid an interesting precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization can lead to the formation of lactams. Furthermore, it can serve as a building block in reactions with other bifunctional molecules to construct more complex heterocyclic systems, which are common motifs in medicinal chemistry. researchgate.net For example, aminobenzoic acids are used as starting materials for the synthesis of quinazolinones and other fused heterocycles. google.com

Advanced Synthetic Applications of 4 Boc Amino Methyl 2 Chlorobenzoic Acid

Application as a Versatile Core Building Block in Multistep Organic Synthesis

The primary and most well-documented application of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid is as a pivotal intermediate in the synthesis of complex pharmaceutical agents, particularly enzyme inhibitors. The structural arrangement of the molecule, with its reactive carboxylic acid and latent amine (protected by the Boc group), allows it to be integrated into larger molecules through sequential coupling reactions.

A significant example of its utility is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov PARP is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, especially for cancers with existing DNA repair deficiencies like BRCA mutations. nih.gov The deprotected form of the title compound, 4-(aminomethyl)-2-chlorobenzoic acid, serves as a central scaffold onto which other cyclic and heterocyclic moieties are attached to build the final, highly potent inhibitor.

In a typical synthetic route, the carboxylic acid of this compound can be activated and coupled with an appropriate amine. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal the primary amine, which is then available for acylation or other coupling reactions to complete the synthesis of the target molecule. This stepwise approach, facilitated by the compound's distinct functionalities, is fundamental to its role as a core building block in medicinal chemistry.

Table 1: Synthetic Utility of this compound

Application Area Role of Compound Resulting Class of Molecules
Medicinal Chemistry Core structural scaffold PARP Inhibitors

Role in Peptide and Peptidomimetic Synthesis Methodologies

While the structure of this compound resembles a non-natural amino acid, its specific incorporation into bioactive peptide sequences or its use in the synthesis of conformationally constrained peptidomimetics is not extensively documented in publicly available scientific literature.

In theory, the compound could be used as a non-proteinogenic amino acid in peptide synthesis. The carboxylic acid could be coupled to the N-terminus of a peptide chain, and after deprotection of the Boc group, the newly freed amine could be elongated with another amino acid. However, specific examples of this application are not readily found in current research.

The rigid phenyl ring and the defined substitution pattern offer a scaffold that could, in principle, be used to create peptidomimetics with reduced conformational flexibility. This is a desirable trait for enhancing biological activity and metabolic stability. Despite this potential, detailed research demonstrating the use of this compound for this specific purpose is not prominent.

Design and Construction of Molecular Scaffolds and Frameworks

The use of this compound for the explicit design and construction of larger, well-defined molecular scaffolds and frameworks is an area with limited specific examples in the literature. Its structure is highly suitable for acting as a foundational unit in more complex architectures. The chlorine substituent, for instance, could be functionalized through various cross-coupling reactions to extend the molecular framework in a different dimension after the acid and amine functionalities have been reacted. This potential for creating three-dimensional complexity from a relatively simple starting material remains a field for future exploration.

Contributions to the Synthesis of Functional Organic Materials and Supramolecular Assemblies

Currently, there is a lack of specific, published research detailing the application of this compound in the synthesis of functional organic materials or its use as a component in supramolecular assemblies. While its structure has features that could lend themselves to the formation of ordered structures through hydrogen bonding (via the carboxylic acid and amine) and aromatic stacking, its contribution to materials science has not been a focus of reported studies.

Table 2: Mentioned Compounds

Compound Name
This compound
4-(aminomethyl)-2-chlorobenzoic acid
Olaparib
Rucaparib
Niraparib

Computational and Spectroscopic Characterization Approaches

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid. Each method offers unique information about the molecule's architecture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, the tert-butyl protons of the Boc protecting group, and the acidic proton of the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. Key resonances would include those for the carboxylic acid carbon, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the aromatic carbons, the methylene carbon, and the methyl carbons of the Boc group. mdpi.com The chemical shifts of the carbonyl carbons are influenced by solvent polarity. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 13.0 (broad s)168.0 - 172.0
Aromatic CH7.2 - 8.0 (m)125.0 - 140.0
Methylene (CH₂)4.2 - 4.5 (d)43.0 - 46.0
NH5.0 - 5.5 (t)-
tert-Butyl (CH₃)₃1.4 - 1.5 (s)28.0 - 29.0
Boc Carbonyl (C=O)-155.0 - 157.0
Boc Quaternary C-79.0 - 81.0

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the proton-proton and proton-carbon correlations, respectively, thus solidifying the structural assignment.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500 - 3300 (broad)
N-H (Boc-amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1680 - 1710
C=O (Boc-carbamate)Stretching1690 - 1720
C=C (aromatic)Stretching1450 - 1600
C-NStretching1220 - 1350
C-OStretching1000 - 1300
C-ClStretching600 - 800

The presence of a broad band in the high-frequency region for the O-H stretch, along with the characteristic C=O stretching frequencies for both the carboxylic acid and the carbamate (B1207046), would be key identifiers. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Prominent fragment ions would likely result from the loss of the tert-butyl group, the entire Boc group, the carboxylic acid group, and cleavage of the benzylic C-N bond.

HRMS: High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. For C₁₃H₁₆ClNO₄, the expected exact mass would be around 285.0768 g/mol .

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a substituted benzene ring, is expected to show absorption bands corresponding to π → π* transitions. For comparison, 4-aminobenzoic acid exhibits absorption maxima at approximately 194, 226, and 278 nm. sielc.com The exact positions of the absorption maxima for the title compound would be influenced by the specific substitution pattern and the solvent used.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to understand the geometric and electronic properties of molecules.

DFT calculations are a valuable tool for predicting the three-dimensional structure and electronic properties of molecules. For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). semanticscholar.orgnih.gov

Geometry Optimization: This process determines the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data if available from techniques like X-ray crystallography.

Electronic Structure: DFT calculations can also elucidate the electronic properties of the molecule, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on similar molecules have utilized DFT to analyze these frontier molecular orbitals. semanticscholar.orgmdpi.com

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the lone pairs of the oxygen atoms in the carboxyl and Boc groups, as these are electron-rich regions. The LUMO is likely to be distributed over the π-system of the benzene ring and the carbonyl group of the carboxylic acid, which can accept electron density. The electron-withdrawing chlorine atom would lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and spectral properties.

Table 1: Hypothetical Frontier Orbital Data for this compound

Parameter Expected Value (eV) Description
HOMO Energy ~ -6.5 to -7.5 Indicates the energy of the highest energy electrons available for donation.
LUMO Energy ~ -1.0 to -2.0 Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap ~ 4.5 to 6.5 A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: These values are illustrative and would require specific quantum chemical calculations for confirmation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and the Boc group, indicating these as likely sites for electrophilic attack.

Positive Potential (Blue): Located around the acidic proton of the carboxylic acid and the hydrogen of the N-H group, suggesting these are the most electrophilic regions.

Neutral/Slightly Negative Potential (Green): The benzene ring would exhibit a mixed potential, influenced by the electron-withdrawing chlorine atom and the electron-donating aminomethyl group.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of several single bonds, particularly in the (Boc-amino)methyl side chain, this compound can adopt multiple conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape and identify the most stable, low-energy conformations in different environments (e.g., in vacuum or in a solvent). Such simulations would track the molecule's atomic movements over time, providing insights into its flexibility and the preferred spatial arrangement of its functional groups. The orientation of the bulky Boc group relative to the benzene ring and the carboxylic acid would be a primary focus of such a study.

In Silico Reactivity and Mechanistic Predictions

Computational methods can predict the reactivity of this compound. Based on the HOMO-LUMO and MEP analyses, the carboxylic acid group is the most likely site for reactions such as deprotonation or esterification. The aromatic ring could undergo electrophilic substitution, with the directing effects of the chloro and aminomethyl substituents influencing the position of attack. Computational modeling of reaction pathways could elucidate the mechanisms of these transformations, including transition state energies and reaction kinetics, providing a theoretical foundation for synthetic applications.

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. The crystal structure would confirm the conformations predicted by molecular dynamics simulations and provide a benchmark for the accuracy of the computational models.

Table 2: Compound Names Mentioned

Compound Name
This compound
Chlorine
Oxygen
Nitrogen
Hydrogen

Future Research Directions and Potential Innovations

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of 4-[(Boc-amino)methyl]-2-chlorobenzoic acid and its precursors. Key areas of investigation will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable resources, such as lignin-based benzoic acid derivatives, to reduce reliance on petrochemicals. rsc.org

Solvent Minimization and Use of Greener Solvents: Investigating solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids. researchgate.net

Energy Efficiency: Employing catalytic processes and reaction conditions that operate at lower temperatures and pressures to reduce energy consumption. google.com

Sustainability AspectResearch FocusPotential Benefit
Atom Economy Designing high-yield, low-waste synthetic pathways.Reduced chemical waste and lower production costs.
Renewable Feedstocks Utilization of bio-based starting materials.Decreased carbon footprint and reliance on fossil fuels.
Green Solvents Replacement of hazardous organic solvents with safer alternatives.Improved environmental and worker safety.
Energy Efficiency Development of low-temperature and low-pressure catalytic methods.Reduced energy consumption and operational costs.

Exploration of Novel Reactivity Patterns for Enhanced Molecular Diversity

The functional groups present in this compound provide a rich platform for exploring novel reactivity patterns to generate a diverse range of derivatives. Future studies could delve into:

Selective Functionalization: Developing methods to selectively react at the carboxylic acid, the Boc-protected amine, or the chloro-substituted aromatic ring.

Late-Stage Diversification: Utilizing the existing functional groups as handles for late-stage modifications, allowing for the rapid synthesis of a library of analogs from a common intermediate.

Orthogonal Protection Strategies: Investigating alternative protecting groups for the aminomethyl moiety that are orthogonal to the Boc group, enabling more complex and sequential synthetic transformations.

Design and Application of Advanced Catalytic Systems for Selective Functionalization

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. The development of advanced catalytic systems for the functionalization of this compound is a promising area of research.

Cross-Coupling Reactions: The chlorine substituent on the aromatic ring is an ideal handle for various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. nih.govnih.govresearchgate.netbeilstein-journals.org Research into highly active and selective catalysts will be crucial for efficiently coupling a wide range of partners. nih.govresearchgate.net

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring offers a more atom-economical approach to introducing new substituents. Developing catalytic systems that can selectively activate specific C-H bonds in the presence of the other functional groups would be a significant advancement.

Biocatalysis: The use of enzymes to catalyze reactions on this compound could offer unparalleled selectivity and milder reaction conditions. nih.gov For instance, enzymes could be employed for the selective hydrolysis of the Boc group or for stereoselective transformations.

Catalytic ApproachTarget ReactionPotential Outcome
Cross-Coupling Suzuki, Buchwald-Hartwig, SonogashiraSynthesis of biaryls, arylamines, and arylalkynes.
C-H Activation Direct arylation, alkylation, etc.More efficient and atom-economical synthesis of derivatives.
Biocatalysis Selective deprotection, stereoselective reactionsEnvironmentally friendly synthesis of chiral derivatives.

Integration into Novel Complex Architectures and Multifunctional Materials

The structural motifs present in this compound make it an attractive building block for the construction of larger, more complex molecules and functional materials.

Pharmaceutical Scaffolds: This compound can serve as a key fragment in the synthesis of biologically active molecules. The substituted benzoic acid core is found in numerous pharmaceuticals. mdpi.comnih.govnih.govumsa.boijcrt.org

Peptidomimetics: The aminomethylbenzoic acid backbone can be incorporated into peptide sequences to create peptidomimetics with altered conformations and improved stability.

Functional Polymers and Materials: Polymerization of derivatives of this compound could lead to the development of novel polymers with tailored properties for applications in areas such as drug delivery, separations, and catalysis. The incorporation of this moiety into covalent organic frameworks (COFs) could also be explored. semanticscholar.org

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To rapidly explore the chemical space around this compound, high-throughput synthesis and screening techniques are essential.

Parallel Synthesis: Developing robust and automated methods for the parallel synthesis of a large library of derivatives will enable the rapid generation of diverse compound collections. rsc.org This can be achieved by employing solid-phase or solution-phase parallel synthesis techniques.

"Click" Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the molecule would allow for its use in "click" chemistry reactions, a powerful tool for the rapid and efficient synthesis of compound libraries. rsc.org

In Situ Screening: Coupling high-throughput synthesis with in situ biological or materials screening assays will accelerate the discovery of new leads with desired properties.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of innovative molecules and materials.

Q & A

Q. What are the optimal strategies for synthesizing 4-[(Boc-amino)methyl]-2-chlorobenzoic acid while minimizing side reactions?

  • Methodological Answer : The synthesis typically involves coupling Boc-protected amines to chlorobenzoic acid derivatives. A multi-step approach is recommended:

Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group, as it offers stability during subsequent reactions .

Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the Boc-amino methyl group to 2-chlorobenzoic acid.

Purification : Use repeated dichloromethane washes to remove excess Boc-amino acid adducts, as residual adducts can persist even after 10 wash cycles .
Nanoparticle pulverization (via ball milling with PEG dispersion) has been shown to enhance reagent homogeneity and reduce side reactions in Boc-protected systems .

Q. How can solubility challenges of Boc-protected intermediates be addressed during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Boc-amino acids are sparingly soluble in aqueous media. Strategies include:
  • Nanoparticle Dispersion : Generate water-dispersible Boc-amino acid nanoparticles (500–750 nm) using zirconium oxide bead milling with PEG as a dispersant. This improves solubility without compromising reactivity .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or NMP) for SPPS, which balance solubility and resin compatibility.
  • Temperature Control : Mild heating (30–40°C) can enhance dissolution while avoiding Boc deprotection.

Advanced Research Questions

Q. What analytical methods are most effective in characterizing adduct formation between Boc-protected intermediates and resin-bound peptides?

  • Methodological Answer : Adducts form due to non-covalent interactions between excess Boc-amino acids and resin-bound peptides. Analytical approaches include:
  • Mass Spectrometry (MS) : Detect residual Boc-amino acids after washing steps. For example, MALDI-TOF MS can identify adducts with mass shifts corresponding to Boc-protected fragments .
  • NMR Spectroscopy : Monitor resin wash fractions for Boc-group signals (e.g., tert-butyl peaks at ~1.4 ppm in 1^1H NMR) to quantify unbound reagents.
  • HPLC : Use reverse-phase HPLC with UV detection (254 nm) to track Boc-amino acid removal efficiency.

Q. How does the stability of the Boc group vary under different acidic conditions, and how can this influence coupling efficiency?

  • Methodological Answer : The Boc group is acid-labile but exhibits variable stability:
  • Mild Acids (e.g., TFA/DCM 1:99) : Partial deprotection occurs over hours, enabling controlled coupling.
  • Strong Acids (e.g., HCl/dioxane) : Rapid deprotection (minutes) risks premature cleavage, requiring precise timing.
    Stability studies show that Boc-protected intermediates in aqueous media (pH 4–6) retain integrity for >24 hours, making them suitable for SPPS workflows . Coupling efficiency drops below pH 3 due to deprotection, necessitating pH monitoring during reactions.

Q. What role does steric hindrance play in the functionalization of this compound for drug design?

  • Methodological Answer : The chloro and Boc-amino methyl substituents create steric constraints:
  • Coupling Reactions : Bulkier reagents (e.g., DIC over EDC) improve yields in sterically hindered environments.
  • Derivatization : Position-selective modifications (e.g., para-substitution on the benzene ring) are favored. For example, acrylamide derivatives of similar Boc-protected compounds show enhanced anticancer activity when Michael acceptors are introduced at less hindered positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.